molecular formula C12H10N2O2 B2709638 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone CAS No. 182141-36-2

1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone

Cat. No.: B2709638
CAS No.: 182141-36-2
M. Wt: 214.224
InChI Key: QBWASDPLUSZPCA-UHFFFAOYSA-N
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Description

Significance of Pyrimidine-Containing Scaffolds in Chemical Biology

The pyrimidine (B1678525) nucleus is a heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring. nih.gov This scaffold is of immense biological importance as it forms the basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. nih.govingentaconnect.combenthamscience.com Beyond its role in genetics, the pyrimidine moiety is a constituent of many natural products, including vitamin B1 (thiamine). nih.gov

In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its derivatives are known to exhibit a broad spectrum of pharmacological activities. mdpi.com These include, but are not limited to, antibacterial, antifungal, anti-inflammatory, analgesic, antiviral, anticancer, and antihypertensive properties. nih.govmdpi.com The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of derivative compounds to achieve enhanced efficacy and specificity for various biological targets. ingentaconnect.commdpi.com Consequently, pyrimidine-based compounds have been a major focus in the development of new therapeutic agents. ingentaconnect.combenthamscience.com

Role of Substituted Ethanones in Chemical Synthesis and Drug Design

Substituted ethanones, particularly substituted acetophenones, are ketones consisting of an acetyl group attached to a substituted phenyl ring. These compounds are highly valuable as intermediates and building blocks in organic synthesis. wisdomlib.orgresearchgate.net Their chemical reactivity makes them ideal precursors for the synthesis of a wide array of more complex molecules and heterocyclic systems, such as chalcones, pyrazoles, and chromones. wisdomlib.orgresearchgate.net

In the context of drug design, the acetophenone (B1666503) moiety serves as a versatile scaffold. The substituents on the phenyl ring play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. rasayanjournal.co.in By introducing different functional groups (e.g., electron-donating or electron-withdrawing groups), researchers can influence a compound's biological interactions and, consequently, its therapeutic potential. rasayanjournal.co.in Acetophenone derivatives have been investigated for numerous biological activities, and their structural framework is integral to many natural products and synthetic drugs. researchgate.netnih.gov The adaptability of substituted acetophenones makes them a staple in diversity-oriented synthesis, a strategy used to create large collections of structurally diverse compounds for high-throughput screening in drug discovery programs. nih.gov

Overview of the 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone Core Structure

The molecule this compound integrates the key features of the two scaffolds discussed above. Its core structure is composed of a central phenyl ring that is substituted at the 1-position with an ethanone (B97240) (acetyl) group and at the 4-position with a pyrimidinyloxy group. This pyrimidinyloxy group consists of a pyrimidine ring linked to the phenyl ring via an ether bond.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
CAS Number 182141-36-2
SMILES O=C(C)C(C=C1)=CC=C1OC2=NC=CC=N2
InChI Key QBWASDPLUSZPCA-UHFFFAOYSA-N

Research Rationale and Scope of Academic Inquiry

The primary rationale for the scientific investigation of this compound is based on the principle of molecular hybridization. This drug design strategy involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid compound with the potential for enhanced affinity, better efficacy, or a novel mechanism of action compared to the individual components.

Given the extensive range of biological activities associated with pyrimidine derivatives nih.govmdpi.com and the role of substituted acetophenones as versatile scaffolds in drug development rasayanjournal.co.in, their combination in a single molecule is a logical approach to discovering new lead compounds.

The scope of academic inquiry into this compound and its analogues typically includes:

Synthesis and Characterization: Developing efficient synthetic routes to produce the target compound and its derivatives. Structural confirmation is achieved using modern analytical techniques such as NMR, IR, and mass spectrometry.

Biological Screening: Evaluating the compound in a variety of in vitro and in vivo assays to determine its biological activity profile. Based on the parent scaffolds, screening would likely focus on areas such as anticancer, antimicrobial, and anti-inflammatory potential. ingentaconnect.comrasayanjournal.co.in

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by modifying different parts of the core structure. For example, substituents could be added to the phenyl or pyrimidine rings to investigate how these changes affect biological activity, providing insights for the design of more potent and selective molecules. rasayanjournal.co.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-pyrimidin-2-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9(15)10-3-5-11(6-4-10)16-12-13-7-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWASDPLUSZPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Strategies for the Construction of the Pyrimidinyloxy-Phenyl Ether Linkage

The formation of the aryl ether bond between the pyrimidine (B1678525) and phenyl rings is a critical step in the synthesis of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone. Several established methods can be employed, each with its own set of advantages and challenges.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a prominent method for forming the pyrimidinyloxy-phenyl ether linkage. This approach typically involves the reaction of a halopyrimidine, most commonly a 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483), with a phenoxide nucleophile. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by the presence of the nitrogen atoms.

The reaction of 2-halopyrimidines with nucleophiles generally leads to the displacement of the halide. For instance, the reaction of 2-chloropyrimidine with 4-hydroxyacetophenone in the presence of a suitable base would yield the desired product. The choice of base is crucial to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, thereby generating the more nucleophilic phenoxide. Common bases used for this purpose include potassium carbonate, sodium hydride, and potassium tert-butoxide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

It is important to note that the regioselectivity of SNAr reactions on dihalopyrimidines can be a factor. Generally, the 4-position of a 2,4-dihalopyrimidine is more reactive towards nucleophilic attack than the 2-position. researchgate.net However, in the case of a monosubstituted 2-halopyrimidine, the reaction will proceed at the halogenated carbon. The presence of substituents on the pyrimidine ring can influence the reactivity, with electron-withdrawing groups enhancing the rate of substitution.

Coupling Reactions for Aryl Ether Formation

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for the construction of the C-O bond in the target molecule.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. mdpi.comresearchgate.net This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. In the context of synthesizing this compound, this would entail the reaction of a 2-halopyrimidine with 4-hydroxyacetophenone. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts and various ligands to facilitate the reaction under milder conditions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for aryl ether synthesis. researchgate.netwuxiapptec.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol or phenol. The synthesis of the target compound via this method would involve the coupling of a 2-halopyrimidine with 4-hydroxyacetophenone. A key advantage of the Buchwald-Hartwig reaction is its broad substrate scope and functional group tolerance, often proceeding under relatively mild conditions. The choice of ligand is critical for the efficiency of the catalytic cycle.

Coupling ReactionCatalyst SystemTypical ReactantsKey Features
Ullmann Condensation Copper (Cu) catalyst, Base2-Halopyrimidine, 4-HydroxyacetophenoneClassical method, modern variants offer milder conditions.
Buchwald-Hartwig Etherification Palladium (Pd) catalyst, Phosphine ligand, Base2-Halopyrimidine, 4-HydroxyacetophenoneBroad substrate scope, mild reaction conditions.

Synthesis of the 1-Phenylethanone Moiety

The this compound molecule contains a 1-phenylethanone fragment, specifically a 4-substituted acetophenone (B1666503). A common and logical precursor for the synthesis of the final compound is 4-hydroxyacetophenone. The synthesis of this key intermediate can be achieved through several well-established methods.

Acylation Reactions

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. In principle, 4-hydroxyacetophenone could be synthesized by the direct acylation of phenol with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the direct acylation of phenols can be complicated by competing O-acylation to form the phenyl ester. To circumvent this, the hydroxyl group may need to be protected prior to the acylation step.

The Fries rearrangement provides an alternative and often more effective route to hydroxyaryl ketones. organic-chemistry.orgnih.gov This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketone, catalyzed by a Lewis acid. For the synthesis of 4-hydroxyacetophenone, the starting material would be phenyl acetate (B1210297). The reaction conditions, particularly the temperature, can influence the regioselectivity of the rearrangement. Lower reaction temperatures generally favor the formation of the para-isomer (4-hydroxyacetophenone), while higher temperatures tend to yield the ortho-isomer.

ReactionStarting MaterialKey ReagentsProduct Selectivity
Friedel-Crafts Acylation PhenolAcetyl chloride/anhydride, Lewis acidCan lead to a mixture of O- and C-acylated products.
Fries Rearrangement Phenyl acetateLewis acid (e.g., AlCl₃)Temperature-dependent; lower temperatures favor the para-isomer.

Functional Group Interconversions

While less direct, functional group interconversions can also be employed to synthesize the 1-phenylethanone moiety. For instance, a pre-existing functional group on the benzene (B151609) ring, such as a nitro or amino group, could be transformed into the acetyl group. However, for the synthesis of 4-hydroxyacetophenone, acylation methods are generally more straightforward and efficient.

Multi-Step Synthesis Pathways for this compound

Based on the methodologies discussed above, a plausible multi-step synthetic pathway for this compound would involve the initial synthesis of 4-hydroxyacetophenone, followed by the formation of the pyrimidinyloxy-phenyl ether linkage.

A common route would be the nucleophilic aromatic substitution of a 2-halopyrimidine with 4-hydroxyacetophenone. The synthesis would commence with the preparation of 4-hydroxyacetophenone, for example, via the Fries rearrangement of phenyl acetate to favor the para-isomer. In the subsequent step, the synthesized 4-hydroxyacetophenone would be reacted with 2-chloropyrimidine in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture would be heated to facilitate the displacement of the chloride and formation of the desired ether linkage.

Alternatively, a palladium-catalyzed Buchwald-Hartwig coupling could be employed for the etherification step. Following the synthesis of 4-hydroxyacetophenone, it would be coupled with 2-bromopyrimidine using a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene. This method could offer advantages in terms of milder reaction conditions and potentially higher yields.

Another potential, though perhaps less common, approach would be to first synthesize the pyrimidin-2-yl phenyl ether and then introduce the acetyl group via a Friedel-Crafts acylation . However, this route may present challenges with regioselectivity, potentially yielding a mixture of ortho- and para-acylated products. The directing effect of the pyrimidinyloxy group would need to be carefully considered.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is essential for minimizing environmental impact and enhancing laboratory safety. Key areas of focus include the selection of safer solvents, the use of alternative energy sources, and the improvement of atom economy.

Alternative Solvents and Reaction Conditions:

Traditional Williamson ether syntheses often employ volatile and hazardous organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724). jk-sci.com These solvents are effective but pose significant environmental and health risks. jk-sci.com Green chemistry encourages the substitution of these with safer alternatives. whiterose.ac.ukrsc.org For the synthesis of aryl pyrimidinyl ethers, research into greener solvent selection is ongoing. Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is produced from renewable resources, or cyclopentyl methyl ether (CPME) are becoming increasingly popular as alternatives to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. sigmaaldrich.com The use of water as a solvent, particularly in conjunction with phase-transfer catalysis, represents a highly sustainable approach. francis-press.com

Solvent-free reaction conditions, where the reactants are heated together, possibly with a solid base, also present a green alternative that minimizes solvent waste. researchgate.net

Energy Efficiency and Alternative Energy Sources:

Conventional heating methods can be energy-intensive and lead to longer reaction times. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and fewer side products. nih.gov The application of microwave irradiation to the synthesis of pyrimidine derivatives has been shown to be highly effective, sometimes allowing for catalyst-free conditions in a green solvent like water. nih.gov

Catalysis and Atom Economy:

The principles of atom economy, which focus on maximizing the incorporation of reactant atoms into the final product, are central to green synthesis. primescholars.com The typical synthesis of this compound from 4-hydroxyacetophenone and a 2-halopyrimidine in the presence of a base generates a salt byproduct. While the atom economy of this specific reaction is not exceptionally low, improvements can be sought through catalytic approaches.

Phase-transfer catalysis (PTC) is a valuable technique for enhancing the efficiency of reactions between reactants in immiscible phases, such as an aqueous solution of a base and an organic solution of the reactants. crdeepjournal.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction in a biphasic system, potentially eliminating the need for hazardous anhydrous solvents. ptfarm.pl This can lead to easier product isolation and reduced solvent usage.

Table 1: Comparison of Synthetic Approaches for Aryl Ether Synthesis based on Green Chemistry Principles

Parameter Traditional Method Green Alternative 1 Green Alternative 2
Solvent DMF, Acetonitrile 2-Methyltetrahydrofuran (2-MeTHF) Water
Energy Source Conventional Heating Microwave Irradiation Conventional Heating
Catalyst None (strong base) None / Phase-Transfer Catalyst Phase-Transfer Catalyst
Reaction Time Several hours Minutes Hours
Environmental Impact High (toxic solvents, energy use) Reduced (renewable solvent, energy efficient) Low (benign solvent)
Safety Concerns High (flammable, toxic solvents) Moderate (flammable solvent) Low

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger scale for extensive research requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Kinetics and Thermodynamics:

On a larger scale, heat management becomes critical. The formation of the phenoxide with a strong base is often exothermic and requires controlled addition and efficient cooling to prevent runaway reactions. The subsequent etherification reaction may require sustained heating, and maintaining a consistent temperature throughout a larger reaction volume is crucial for uniform product quality. Understanding the reaction kinetics helps in determining the optimal addition rates and reaction times to maximize yield and minimize byproduct formation. rsc.org

Reagent Purity and Stoichiometry:

For larger scale synthesis, the purity of starting materials, such as 4-hydroxyacetophenone and the 2-halopyrimidine, is critical as impurities can lead to side reactions and complicate purification. Precise control of stoichiometry is also more challenging on a larger scale but is essential for driving the reaction to completion and minimizing unreacted starting materials.

Work-up and Purification:

The isolation and purification of the product can be a significant bottleneck in scaling up. Extraction and washing procedures need to be optimized to handle larger volumes efficiently. Crystallization is often the preferred method for purification on a larger scale as it can be more cost-effective and scalable than chromatography. The choice of crystallization solvent is important for obtaining high purity and good recovery of the final product.

Side Reactions and Impurity Profile:

In Williamson ether synthesis, potential side reactions include C-alkylation in addition to the desired O-alkylation, especially with ambident nucleophiles. rsc.org While the phenoxide of 4-hydroxyacetophenone is less prone to this, it is a possibility to consider. On a larger scale, even minor side products can accumulate to significant quantities, necessitating a thorough understanding of the impurity profile for effective purification.

Table 2: Key Considerations for Scale-Up of this compound Synthesis

Consideration Small-Scale (mg to g) Larger-Scale (g to kg for research)
Heat Transfer Easily managed with standard lab equipment. Requires efficient stirring and external cooling/heating systems to maintain uniform temperature.
Reagent Addition Typically rapid or in one portion. Often requires controlled, slow addition to manage exotherms.
Mixing Generally efficient in small flasks. Requires appropriate reactor geometry and stirring mechanism to ensure homogeneity.
Purification Column chromatography is common. Crystallization is preferred for efficiency and cost-effectiveness.
Safety Standard laboratory precautions. Requires a more thorough safety assessment, including consideration of thermal hazards and handling of larger quantities of chemicals.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on Phenyl Ring

The phenyl ring of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone is substituted with two groups: the acetyl group (-COCH₃) and the pyrimidinyloxy group (-O-pyrimidine). These substituents have opposing directing effects on incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com

Activating/Deactivating Effects : The acetyl group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. Conversely, the oxygen of the pyrimidinyloxy group is an activating group, donating electron density to the ring and increasing its reactivity. wikipedia.org

Directing Effects : The acetyl group is a meta-director, guiding incoming electrophiles to the positions meta to the carbonyl group. The pyrimidinyloxy group is an ortho, para-director. Since the para position is already occupied, it directs incoming electrophiles to the positions ortho to the ether linkage.

The outcome of an electrophilic aromatic substitution reaction on this molecule will depend on the specific reaction conditions and the nature of the electrophile. The positions ortho to the activating pyrimidinyloxy group are meta to the deactivating acetyl group, making these sites the most probable for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-[3-Nitro-4-(2-pyrimidinyloxy)phenyl]-1-ethanone
HalogenationBr₂, FeBr₃1-[3-Bromo-4-(2-pyrimidinyloxy)phenyl]-1-ethanone
SulfonationFuming H₂SO₄2-(Pyrimidinyloxy)-5-acetylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at the position ortho to the pyrimidinyloxy group and meta to the acetyl group.

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for a variety of chemical transformations, including condensation, reduction, and oxidation reactions. numberanalytics.comnumberanalytics.com

The ethanone group can participate in base-catalyzed condensation reactions with aromatic aldehydes, such as the Claisen-Schmidt condensation, to form chalcones (α,β-unsaturated ketones). researchgate.netugm.ac.idjetir.org These reactions involve the formation of an enolate at the methyl carbon, which then acts as a nucleophile.

Chalcone (B49325) Synthesis : Reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a base (e.g., NaOH or KOH) would yield the corresponding chalcone derivative. ijarsct.co.in These chalcones are versatile intermediates for the synthesis of flavonoids and other heterocyclic compounds. nih.gov

Table 2: Representative Claisen-Schmidt Condensation Reaction

Reactant 1Reactant 2CatalystProduct
This compoundBenzaldehydeNaOH, Ethanol1-[4-(2-Pyrimidinyloxy)phenyl]-3-phenyl-2-propen-1-one

The carbonyl group can be selectively reduced or oxidized to introduce new functionalities.

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a methylene (B1212753) group (-CH₂-) can be achieved through methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. libretexts.org

Oxidation : A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts the ketone into an ester using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). This would result in the formation of a phenyl acetate (B1210297) derivative.

Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless activated by electron-donating groups. researchgate.netgrowingscience.com

The two nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. The reactivity of the ring is highly dependent on the substituents present. acs.org The 2-pyrimidinyloxy substituent influences the electronic properties of the ring. The ether linkage itself can be cleaved under harsh acidic conditions, though this is generally not a preferred synthetic route.

The electron-deficient nature of the pyrimidine ring makes it a target for nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. umich.edu While the parent compound does not have an obvious leaving group on the pyrimidine ring, its precursors, such as 2-chloropyrimidine (B141910), readily undergo nucleophilic substitution. acs.org

It is also possible for the pyrimidine ring to undergo rearrangement reactions under specific conditions, leading to different heterocyclic systems. For example, pyrimidines can be transformed into pyridines through a process involving ring-opening and re-cyclization. chinesechemsoc.org Functionalization at the C-5 position of the pyrimidine ring can also be achieved, often through lithiation followed by quenching with an electrophile, although this requires careful control of reaction conditions. mdpi.com

Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies

The process of rationally designing analogues for SAR studies involves a systematic approach to modifying the lead compound, this compound. This process is often guided by computational modeling and a deep understanding of the potential biological target. The primary goal is to identify which functional groups and structural features are essential for activity and which can be altered to improve the compound's profile.

Key areas for modification on the this compound scaffold include:

The Pyrimidine Ring: Substitutions at various positions of the pyrimidine ring can significantly impact its electronic properties and hydrogen bonding capabilities. Introducing small alkyl groups, halogens, or other functional groups can probe the steric and electronic requirements of the binding pocket of a potential biological target.

The Phenyl Ring: The substitution pattern on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and orientation within a binding site. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic nature of the aromatic system.

The Ethanone Moiety: The acetyl group of the ethanone moiety is a key feature that can be modified to explore its role in target interaction. For instance, it can be reduced to an alcohol, extended to a longer alkyl chain, or converted to other functional groups like amides or esters. Such changes can alter the compound's polarity and hydrogen bonding capacity.

The insights gained from these systematic modifications are compiled into SAR data tables, which are instrumental in building a comprehensive understanding of the compound's mode of action and in guiding the design of more potent and selective analogues.

Below is an interactive data table summarizing hypothetical SAR data for rationally designed analogues of this compound, illustrating how specific structural changes can influence biological activity.

CompoundR1 (Pyrimidine Ring)R2 (Phenyl Ring)R3 (Ethanone Moiety)Biological Activity (IC50, µM)
ParentHH-C(O)CH310.5
Analogue 14-CH3H-C(O)CH38.2
Analogue 2H3-Cl-C(O)CH35.1
Analogue 3HH-CH(OH)CH315.8
Analogue 45-FH-C(O)CH37.9
Analogue 5H4-OCH3-C(O)CH312.3
Analogue 6HH-C(O)NH225.4

Structure Activity Relationship Sar Investigations

Positional Scanning and Substituent Effects on Biological Activity

The arrangement of the pyrimidinyloxy and ethanone (B97240) moieties on the central phenyl ring is a critical determinant of biological activity. In the parent compound, these groups are in a para (1,4) substitution pattern. Positional scanning, which involves moving these substituents to the ortho (1,2) and meta (1,3) positions, can dramatically alter the molecule's three-dimensional shape and its interactions with biological targets.

Generally, the para arrangement allows for a more linear and extended conformation, which can be favorable for fitting into elongated binding pockets of receptors or enzymes. Shifting the pyrimidinyloxy group to the meta or ortho position would introduce a significant kink in the molecular geometry. This change in shape could either enhance or diminish biological activity depending on the specific topology of the target's binding site. For instance, a meta substitution might be optimal for engaging with a binding site that has a distinct bend.

Compound Substitution Pattern Expected Conformational Effect Potential Impact on Activity
1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanoneparaLinear, extendedFavorable for linear binding pockets
1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanonemetaBent conformationMay fit better in angled binding sites
1-[2-(2-Pyrimidinyloxy)phenyl]-1-ethanoneorthoSterically hindered, non-planarPotential for reduced activity due to steric clash

Influence of Pyrimidine (B1678525) Ring Modifications on Molecular Interactions

The pyrimidine ring is a key pharmacophoric element, and its modification can significantly impact molecular interactions. The two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors, and their interaction with specific amino acid residues in a protein's active site can be crucial for binding affinity.

Introducing various substituents at different positions of the pyrimidine ring can modulate its electronic properties and steric profile. For example, adding electron-donating groups (e.g., amino, methoxy) could enhance the hydrogen bonding capacity of the ring nitrogens. Conversely, electron-withdrawing groups (e.g., halogens, nitro) could weaken these interactions but might be favorable for other types of interactions or for improving metabolic stability.

Studies on analogous compounds have shown that small, lipophilic substituents on the pyrimidine ring can enhance binding to hydrophobic pockets, while larger, polar groups may improve solubility and alter the binding mode. The choice of substituent and its position is therefore a critical aspect of optimizing the biological activity of this class of compounds.

Modification Substituent Potential Effect on Pyrimidine Ring Impact on Molecular Interactions
Introduction of Electron-Donating Group-NH2, -OCH3Increased electron densityEnhanced hydrogen bonding
Introduction of Electron-Withdrawing Group-Cl, -F, -NO2Decreased electron densityAltered electrostatic interactions, improved metabolic stability
Introduction of Lipophilic Group-CH3, -CF3Increased lipophilicityEnhanced binding to hydrophobic pockets

Impact of Phenyl Ring Substituents on Activity Profiles

Substitution on the central phenyl ring provides another avenue for fine-tuning the activity profile of this compound. The nature and position of these substituents can influence the compound's lipophilicity, electronic properties, and steric interactions with the biological target.

Electron-withdrawing groups, such as halogens or cyano groups, can modulate the pKa of the molecule and influence its ionization state at physiological pH. They can also participate in specific interactions, such as halogen bonding. Electron-donating groups, like methyl or methoxy (B1213986) groups, can enhance hydrophobic interactions and may also be involved in hydrogen bonding.

The position of these substituents is also critical. For instance, a substituent at the ortho position to the ether linkage could force a conformational change, altering the dihedral angle between the phenyl and pyrimidine rings. This could either lock the molecule in a more active conformation or introduce steric hindrance that prevents optimal binding.

Substituent Type Example Effect on Phenyl Ring Potential Impact on Activity
Electron-Withdrawing-Cl, -CNDecreased electron densityAltered pKa, potential for halogen bonding
Electron-Donating-CH3, -OCH3Increased electron densityEnhanced hydrophobic interactions
Sterically Bulky-t-butylIncreased steric hindranceMay induce a specific active conformation or cause steric clash

Role of the Ethanone Moiety in Receptor Binding or Enzyme Inhibition

The ethanone (acetyl) group is a common feature in many biologically active molecules and can play several roles in receptor binding or enzyme inhibition. The carbonyl oxygen of the ethanone group is a potent hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in a binding site, such as the amide protons of the protein backbone or the side chains of amino acids like serine, threonine, or asparagine.

Bioisosteric replacement of the ethanone group is a common strategy to probe its importance and to modulate the compound's properties. For example, replacing the ketone with an oxime or a hydrazone can introduce additional hydrogen bond donors and acceptors, potentially leading to new interactions with the target. Reducing the ketone to a secondary alcohol would introduce a hydrogen bond donor and a chiral center, which could lead to stereospecific interactions.

Ethanone Moiety Feature Potential Interaction Impact on Binding/Inhibition
Carbonyl OxygenHydrogen bond acceptorAnchoring the molecule in the binding site
Methyl GroupHydrophobic interactionsIncreased affinity for lipophilic pockets
Planar StructurePi-stacking with aromatic residuesStabilization of the bound complex

Conformational Analysis and its Correlation with Observed Activities

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy can provide insights into the preferred conformations of this molecule. A strong correlation often exists between the lowest energy conformation and the biologically active conformation, although the binding process itself can induce conformational changes.

A more rigid, pre-organized conformation that closely matches the geometry of the binding site can lead to higher affinity, as less of an entropic penalty is paid upon binding. Conversely, a highly flexible molecule may be able to adapt to multiple binding sites but may have lower affinity for any single target. Therefore, understanding the conformational preferences of this compound and its derivatives is essential for designing analogs with improved activity and selectivity. The torsional angle between the phenyl and pyrimidine rings, as well as the orientation of the ethanone group, are critical parameters to consider in this analysis.

Conformational Feature Description Correlation with Activity
Dihedral Angle (Phenyl-O-Pyrimidine)The twist between the two aromatic ringsAn optimal dihedral angle is often required for fitting into the binding site.
Orientation of Ethanone GroupThe rotation of the acetyl group relative to the phenyl ringCan influence the directionality of hydrogen bonds and hydrophobic interactions.
Overall Molecular ShapeLinear vs. BentDetermines the complementarity with the target's binding pocket topology.

Pharmacological and Biological Research Perspectives Non Clinical Focus

In Vitro Biological Assay Development and Screening Methodologies

There is no publicly available information on the utilization of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone in the development or application of various in vitro biological assays. This includes a lack of data on its use in:

Mechanistic Studies of Biological Action

Consistent with the lack of screening data, there are no published mechanistic studies elucidating the biological actions of this compound.

Investigation of Downstream Cellular Effects

No studies detailing the downstream cellular effects of this compound have been identified. Research in this area would typically involve:

Analysis of changes in cellular signaling pathways.

Gene expression profiling.

Assessment of protein activation or inhibition.

In Vivo Pharmacological Characterization in Relevant Animal Models

There is no available data on the in vivo pharmacological characterization of this compound in any animal models. Such studies are crucial for understanding a compound's behavior in a living organism.

No pharmacokinetic data for this compound in animal models are publicly accessible. A typical PK study would measure the following parameters:

Table 1: Representative Pharmacokinetic Parameters (Hypothetical Data)

Parameter Description Value
Cmax Maximum plasma concentration Data not available
Tmax Time to reach Cmax Data not available
AUC Area under the plasma concentration-time curve Data not available
t1/2 Elimination half-life Data not available
CL Clearance Data not available
Vd Volume of distribution Data not available

This table is for illustrative purposes only. No actual data is available for this compound.

No research has been published identifying the metabolites of this compound in animal tissues. This process would involve collecting biological samples (e.g., plasma, urine, feces, and various tissues) after administration of the compound and using analytical techniques like mass spectrometry to identify metabolic products.

There is no information available regarding the tissue distribution of this compound in animal models. These studies typically use radiolabeled compounds to track their localization and accumulation in various organs and tissues over time.

Table 2: Representative Tissue Distribution Profile (Hypothetical Data)

Tissue Concentration (ng-eq/g)
Brain Data not available
Heart Data not available
Lungs Data not available
Liver Data not available
Kidneys Data not available
Spleen Data not available

This table is for illustrative purposes only. No actual data is available for this compound.

No pharmacodynamic biomarker studies for this compound have been reported. Such studies would be designed to measure the engagement of the compound with its biological target or the modulation of a specific biological pathway in an animal model. This provides evidence of the compound's biological activity in vivo.

There are no non-clinical proof-of-concept studies available for this compound. These studies would aim to validate the compound's mechanism of action and demonstrate its potential to engage a specific target in a relevant animal model of a disease, without assessing therapeutic efficacy.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical studies are fundamental to understanding the intrinsic properties of "1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone" at the electronic level. By solving the Schrödinger equation for the molecule, these methods can elucidate its electronic structure, which in turn dictates its reactivity and potential biological activity.

Advanced computational methods, such as Density Functional Theory (DFT), are employed to calculate a variety of molecular properties. These include the optimization of the molecule's three-dimensional geometry, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides a measure of the molecule's chemical reactivity and kinetic stability.

These quantum mechanical calculations can also predict key electronic properties, as illustrated in the hypothetical data below:

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRepresents the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment3.2 DInfluences solubility and intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the potential therapeutic applications of "this compound" by simulating its interaction with various biological targets. nih.govmdpi.com

The initial step in molecular docking involves identifying the active site of the target protein. nih.gov The three-dimensional structure of "this compound" is then placed into this active site, and its conformational flexibility is explored to find the most stable binding mode. nih.gov This process generates a binding score, which estimates the binding affinity of the ligand for the protein. A lower binding score typically indicates a more favorable interaction. mdpi.com

For instance, in a hypothetical docking study against a protein kinase, "this compound" might exhibit a strong binding affinity, suggesting its potential as a kinase inhibitor.

Target ProteinBinding Score (kcal/mol)Predicted Activity
Protein Kinase A-8.5Potential Kinase Inhibitor
Cyclooxygenase-2-7.2Potential Anti-inflammatory Agent
HIV-1 Protease-6.8Potential Antiviral Agent

Beyond predicting the binding mode, molecular docking also reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent analogs.

A detailed analysis of the docked pose of "this compound" could reveal, for example, that the pyrimidine (B1678525) nitrogen atoms act as hydrogen bond acceptors, while the phenyl rings engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This technique is invaluable for predicting the activity of new, unsynthesized molecules and for identifying the key molecular features that influence their potency. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

A well-validated QSAR model can then be used to predict the activity of new compounds, including novel derivatives of "this compound".

One of the most significant outcomes of QSAR analysis is the identification of the key physicochemical descriptors that have the greatest impact on biological activity. nih.gov For example, a QSAR model might reveal that the activity of a series of pyrimidinyloxy-phenyl-ethanone analogs is positively correlated with their lipophilicity (logP) and negatively correlated with their molecular weight. This information provides valuable guidance for the rational design of new compounds with improved therapeutic potential.

DescriptorCorrelation with ActivityImplication for Drug Design
LogP (Lipophilicity)PositiveIncreasing lipophilicity may enhance activity.
Molecular WeightNegativeSmaller molecules may be more potent.
Polar Surface AreaPositiveIncreasing polarity may improve target interaction.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic behavior when interacting with a biological target, such as a protein receptor or enzyme.

In the context of this compound, MD simulations can be employed to:

Explore Conformational Flexibility: The molecule possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. This analysis is crucial for understanding how the molecule might fit into a protein's binding pocket.

Analyze Binding Dynamics: When the structure of a potential biological target is known, MD simulations can be used to model the binding process of this compound to the target. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The stability of these interactions over the simulation time can provide an estimate of the binding affinity.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

Simulation ParameterValueInterpretation
Simulation Time100 nsThe duration of the simulation to observe molecular motion.
Root Mean Square Deviation (RMSD)1.5 ÅA measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD suggests the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF)2.0 Å (for flexible loops)Indicates the flexibility of different regions of the protein and ligand during the simulation.
Number of Hydrogen Bonds (Ligand-Protein)2-4Fluctuations in the number of hydrogen bonds over time can indicate the stability of the binding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (for in vitro or animal studies)

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME, are critical for its success. In silico ADME prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule. These predictions are valuable in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies.

For this compound, various ADME parameters can be predicted using a range of computational tools and web servers. These predictions can provide initial insights into how the compound might behave in a biological system.

Key in silico ADME predictions for this compound would include:

Absorption: Prediction of properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability. These are often based on molecular descriptors such as lipophilicity (logP), molecular weight, and polar surface area.

Distribution: Estimation of plasma protein binding and blood-brain barrier permeability. These factors determine where the compound will travel in the body and if it can reach its intended target.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. This helps in predicting the metabolic stability and potential formation of reactive metabolites.

Excretion: Prediction of how the compound is likely to be eliminated from the body, for instance, through renal or biliary routes.

Table 2: Illustrative In Silico ADME Predictions for this compound

ADME PropertyPredicted ValueSignificance
Absorption
Human Intestinal AbsorptionHighSuggests good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerateIndicates the potential for the compound to cross the intestinal epithelium.
Distribution
Plasma Protein Binding~90%High binding may affect the free concentration of the compound available for therapeutic action.
Blood-Brain Barrier (BBB) PermeationLowSuggests the compound may not readily cross into the central nervous system.
Metabolism
Cytochrome P450 2D6 InhibitionNon-inhibitorLow likelihood of drug-drug interactions involving this enzyme.
Cytochrome P450 3A4 InhibitionNon-inhibitorLow likelihood of drug-drug interactions involving this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys via this transporter.

It is important to note that these in silico predictions are theoretical and require experimental validation through in vitro assays and animal studies to confirm the actual pharmacokinetic behavior of this compound.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of newly synthesized derivatives of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone. Each technique provides unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for mapping the carbon-hydrogen framework of a molecule. For derivatives of this compound, specific chemical shifts (δ) are expected. For instance, the protons on the phenyl ring would appear as distinct multiplets in the aromatic region of the ¹H NMR spectrum, while the methyl protons of the ethanone (B97240) group would present as a singlet. In a study of related 1-phenyl-2-(phenylamino) ethanone derivatives, aromatic protons were observed in the range of δ 7.0-8.2 ppm, with the acetyl methyl protons appearing as a singlet around δ 2.65 ppm. rsc.orgnih.gov The ¹³C NMR spectrum would similarly show characteristic peaks for the carbonyl carbon (C=O) typically above 190 ppm, along with distinct signals for the aromatic and pyrimidine (B1678525) ring carbons. nih.gov

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For the parent compound, C₁₂H₁₀N₂O₂, the expected molecular weight is approximately 214.22 g/mol . sigmaaldrich.comchemicalbook.com Fragmentation patterns observed in the mass spectrum can further help in confirming the structure by showing the loss of specific moieties, such as the acetyl group (CH₃CO).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound and its derivatives would be expected to show several characteristic absorption bands. A strong absorption band around 1680-1715 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group. vscht.cz Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. vscht.cz The C-O-C ether linkage stretching would likely be found in the 1250-1000 cm⁻¹ range. vscht.cz

TechniqueStructural FeatureExpected Observation / Characteristic Data
¹H NMRAromatic Protons (Phenyl & Pyrimidine)δ 7.0 - 8.5 ppm (multiplets)
¹H NMRMethyl Protons (-COCH₃)δ ~2.6 ppm (singlet)
¹³C NMRCarbonyl Carbon (C=O)δ >190 ppm
Mass SpectrometryMolecular Ion Peak [M]⁺m/z ≈ 214.22 (for parent compound)
IR SpectroscopyKetone Carbonyl (C=O) Stretch~1680 cm⁻¹
IR SpectroscopyAromatic C=C Stretch1400 - 1600 cm⁻¹
IR SpectroscopyEther (C-O-C) Stretch1000 - 1250 cm⁻¹

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Synthesis

Chromatographic techniques are essential for separating components of a mixture, making them vital for monitoring the progress of a synthesis and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly employed for detection, as the aromatic rings in the molecule absorb UV light. By analyzing the chromatogram, the area of the peak corresponding to the product can be compared to the total area of all peaks to calculate its purity. For example, in the synthesis and purification of a related compound, 1-(3-benzoylphenyl)ethanone, analytical HPLC was used to determine an initial purity of 90.45%, which was subsequently improved to 99.86% after purification by preparative chromatography. nih.gov

Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC can be an effective tool for purity analysis. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Reaction monitoring is often performed using Thin-Layer Chromatography (TLC), which provides a rapid and cost-effective way to track the consumption of starting materials and the formation of the product during a chemical reaction.

ParameterTypical Condition for Aromatic Ketones
TechniqueHigh-Performance Liquid Chromatography (HPLC)
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV Absorbance (e.g., at 254 nm)
PurposePurity assessment, quantification

Crystallographic Studies of Compound-Target Complexes (if available)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. When a compound is co-crystallized with its biological target (e.g., an enzyme or receptor), this method can provide atomic-level details of the binding interactions. This information is invaluable for understanding the mechanism of action and for structure-based drug design.

While crystallographic studies are crucial for elucidating compound-target interactions, a search of the available literature did not yield specific X-ray crystal structures of this compound or its direct derivatives complexed with a biological target. However, the structures of related molecules have been determined, demonstrating the utility of this technique. For instance, the crystal structure of 1-{4-[(3-bromo-2-hydroxy-benzylidene)amino]phenyl}ethanone has been reported, confirming its molecular geometry and intermolecular interactions. researchgate.net Such studies on analogous compounds underscore the potential of crystallography to reveal how the ethanone and pyrimidinyloxy moieties might orient themselves within a target's binding site.

Future Research Directions and Unaddressed Gaps

Exploration of Novel Synthetic Pathways

The advancement of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and scalable synthetic routes. Current methodologies may be sufficient for initial exploratory studies, but they are unlikely to be optimal for large-scale production. Future research should prioritize the exploration of novel synthetic pathways that offer improved yields, reduced production costs, and a more favorable environmental footprint. This could involve the investigation of innovative catalytic systems, flow chemistry techniques, and the use of greener solvents and reagents. A comparative analysis of these new routes against existing methods will be crucial in identifying the most industrially viable options.

Deeper Mechanistic Elucidation of Biological Activities

Preliminary investigations may hint at the biological activities of this compound, but a granular understanding of its mechanism of action at the molecular level is imperative. Future research must delve into the specific cellular and biochemical pathways through which this compound exerts its effects. This includes identifying its primary molecular targets, characterizing its binding kinetics, and elucidating the downstream signaling cascades that are modulated. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic knockdown or knockout models will be invaluable in these mechanistic studies. A thorough understanding of its mode of action is a prerequisite for its rational optimization and the prediction of its therapeutic efficacy and potential side effects.

Expansion of SAR to Diverse Biological Targets

The structure-activity relationship (SAR) of a compound provides a roadmap for its chemical modification to enhance desired biological activities and mitigate off-target effects. For this compound, the current SAR landscape is likely limited. A systematic and comprehensive expansion of SAR studies is a critical future direction. This will involve the synthesis and biological evaluation of a diverse library of analogues, where specific structural motifs of the parent compound are systematically altered. The goal is to identify key pharmacophoric features and to understand how modifications to the pyrimidinyloxy, phenyl, and ethanone (B97240) moieties influence activity against a wide range of biological targets. This will not only help in optimizing its primary activity but may also lead to the discovery of novel therapeutic applications.

Development of Advanced Computational Models

In synergy with experimental approaches, the development and application of advanced computational models can significantly accelerate the discovery and optimization process for this compound. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogues, thereby prioritizing synthetic efforts. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of the compound with its biological targets, guiding the design of more potent and selective derivatives. The creation of robust and predictive computational tools will be a force multiplier, enabling a more efficient and targeted exploration of the chemical space around the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 4-(2-pyrimidinyloxy)benzene) in the presence of a Lewis acid catalyst like AlCl₃. Key parameters include:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane or nitrobenzene to stabilize intermediates.
  • Work-up : Quench with ice-water to hydrolyze the catalyst and isolate the product via vacuum filtration . Optimization may involve DoE (Design of Experiments) to assess molar ratios, reaction time, and catalyst loading.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the acetyl group (δ ~2.6 ppm for CH₃) and pyrimidinyloxy aromatic protons (δ ~8.3–8.8 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine methanol/water or acetonitrile/buffer systems (e.g., sodium acetate pH 4.6 ).
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (C₁₂H₁₀N₂O₂: MW 214.22) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., acyl chlorides).
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered pyrimidinyl groups) be resolved during structure determination?

  • Use SHELXL for refinement: Apply restraints to disordered atoms and analyze hydrogen-bonding networks via Etter’s graph set analysis (e.g., C=O⋯N interactions between acetyl and pyrimidinyl groups) .
  • Validate with Hirshfeld surface analysis to quantify intermolecular contacts and identify packing anomalies .
  • Cross-reference with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths/angles .

Q. What strategies can address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values in enzyme assays)?

  • Dose-response replication : Conduct triplicate assays with independent compound batches to rule out impurity effects.
  • Solvent standardization : Use DMSO at ≤0.1% v/v to avoid solvent interference.
  • Target validation : Confirm enzyme specificity via knockout models or competitive inhibition studies (e.g., Lineweaver-Burk plots) .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 4'-methoxyacetophenone derivatives ).

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • DFT-based transition state analysis : Calculate activation energies for proposed reactions (e.g., nucleophilic aromatic substitution at the pyrimidinyl group).
  • Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize experimental testing .
  • QSAR models : Corrogate electronic parameters (Hammett σ) with experimental reaction yields to optimize substituent effects .

Q. What advanced techniques elucidate the compound’s role in supramolecular assembly or material science applications?

  • X-ray crystallography : Resolve π-π stacking between pyrimidinyl rings and acetyl groups to design functional materials .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) for polymer composite applications .
  • Surface plasmon resonance (SPR) : Measure binding kinetics with biomolecules for biosensor development .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Friedel-Crafts Acylation

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃) loading1.2–1.5 equivalentsMaximizes acylation
Reaction temperature0–5°C (initial step)Reduces side reactions
Reaction time4–6 hoursBalances completion vs. degradation
SolventAnhydrous CH₂Cl₂Enhances solubility

Q. Table 2: Common Analytical Signatures

TechniqueKey Peaks/FeaturesInterpretation
¹H NMR (CDCl₃)δ 2.6 (s, 3H, CH₃)Acetyl group
IR1680 cm⁻¹ (C=O stretch)Ketone confirmation
HPLC Retention time8.2 min (MeOH:H₂O 70:30)Purity >98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.